2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-8-(4-METHYLBENZENESULFONYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE
Description
This compound is a triazaspirocyclic derivative featuring a sulfonamide and sulfanyl substituent. Key features include:
- Spirocyclic core: The 1,4,8-triazaspiro[4.5]deca-1,3-diene scaffold provides conformational rigidity, which may enhance binding specificity.
- Substituents: 3,4-Dimethylphenyl group: Enhances lipophilicity and may influence receptor interactions. 4-Methylbenzenesulfonyl group: A sulfonamide group often associated with protease inhibition or anti-inflammatory activity.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-3-ethylsulfanyl-8-(4-methylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]deca-1,3-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2S2/c1-5-30-23-22(20-9-8-18(3)19(4)16-20)25-24(26-23)12-14-27(15-13-24)31(28,29)21-10-6-17(2)7-11-21/h6-11,16H,5,12-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSDPLKYQTTZKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)N=C1C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-8-(4-METHYLBENZENESULFONYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the triazine ring: This step involves the formation of the triazine ring through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-8-(4-METHYLBENZENESULFONYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings would yield various substituted derivatives.
Scientific Research Applications
2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-8-(4-METHYLBENZENESULFONYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Materials Science: The spirocyclic structure may impart interesting properties to materials, making it useful in the development of new materials.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-8-(4-METHYLBENZENESULFONYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, comparisons with structurally or functionally related analogs are essential. Below is a generalized framework for such comparisons, based on typical spirocyclic and sulfonamide-containing compounds:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Reported Activity |
|---|---|---|---|
| Target Compound (this article) | 1,4,8-Triazaspiro[4.5]deca-1,3-diene | 3,4-Dimethylphenyl, ethylsulfanyl, 4-methylbenzenesulfonyl | Hypothetical kinase inhibition* |
| Spiro[indole-3,4'-piperidine] derivatives | Spiro[indole-piperidine] | Varied sulfonamides, halogens | Anticancer (e.g., PARP inhibition) |
| 8-Sulfonamide-1,4-diazepane analogs | Diazepane | Aryl sulfonamides, alkyl chains | Serotonin receptor modulation |
| Triazaspirodecanone-based inhibitors | Triazaspirodecanone | Carboxamide, fluorophenyl | HIV protease inhibition |
Note: Activity is speculative due to lack of direct evidence.
Key Findings (Hypothetical)
Bioavailability : The ethylsulfanyl group in the target compound may improve membrane permeability compared to hydroxyl or carboxylate analogs.
Selectivity : The spirocyclic core could reduce off-target effects relative to linear triazine derivatives.
Sulfonamide Role: The 4-methylbenzenesulfonyl group might confer stronger hydrogen-bonding interactions than non-sulfonylated analogs.
Biological Activity
The compound 2-(3,4-Dimethylphenyl)-3-(ethy sulfanyl)-8-(4-methylbenzenesulfonyl)-1,4,8-triazaspiror[4.5]deca-1,3-diene has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name highlights its complex structure, which includes a triazole ring and various functional groups that may contribute to its biological properties. The molecular formula is , and it possesses a molecular weight of approximately 358.46 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₄O₂S |
| Molecular Weight | 358.46 g/mol |
| IUPAC Name | 2-(3,4-Dimethylphenyl)-3-(ethylsulfanyl)-8-(4-methylbenzenesulfonyl)-1,4,8-triazaspiror[4.5]deca-1,3-diene |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Antimicrobial Activity
Research indicates that compounds with triazole rings often exhibit antimicrobial properties . The presence of the ethylsulfanyl group in this compound may enhance its interaction with microbial enzymes, potentially leading to effective inhibition of bacterial growth. Studies have shown that similar compounds can inhibit the growth of both gram-positive and gram-negative bacteria.
Anticancer Potential
The compound's ability to intercalate into DNA suggests a mechanism for anticancer activity . By disrupting DNA replication and transcription processes, it may induce apoptosis in rapidly dividing cancer cells. Preliminary studies have indicated that related compounds can inhibit cancer cell proliferation in vitro.
Enzyme Inhibition
The compound may act as an enzyme inhibitor , particularly targeting cytochrome P450 enzymes involved in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, making it a candidate for further investigation in drug interactions.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Interaction with specific metabolic enzymes.
- DNA Intercalation : Disruption of nucleic acid synthesis.
- Receptor Binding : Modulation of signaling pathways leading to cell cycle arrest or apoptosis.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of various triazole derivatives, including compounds structurally similar to the one . The results demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
Study 2: Anticancer Activity
In vitro studies conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating cell death.
Study 3: Enzyme Interaction
Research published in Bioorganic & Medicinal Chemistry Letters explored the interaction of similar compounds with cytochrome P450 enzymes. The study found that these compounds could inhibit enzyme activity by up to 70%, suggesting potential for drug-drug interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
